REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]#N.S(=O)(=O)(O)[OH:27]>C1C=CC=CC=1.C(OCC)C>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[O:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH:24]=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
19.4 g
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
7-(2-tetrahydropyranyloxy)heptanenitrile
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCCCCCCC#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 10° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 30° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
saturated with sodium chloride and the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
aqueous sodium chloride, and dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OCCCCCCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |